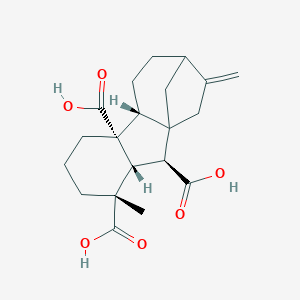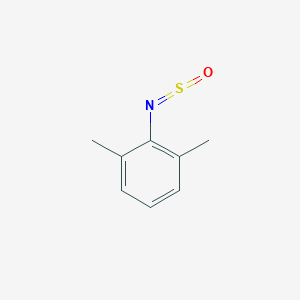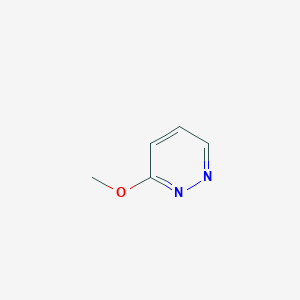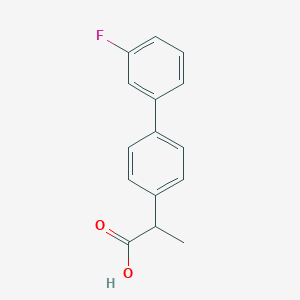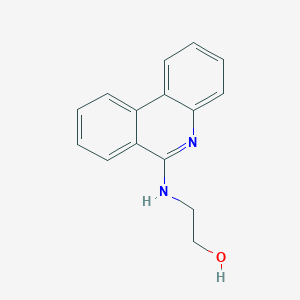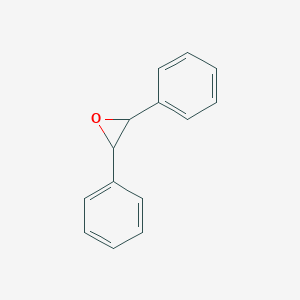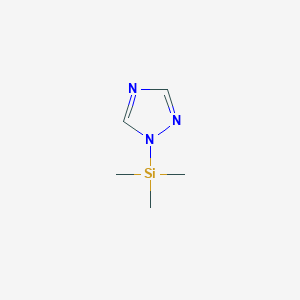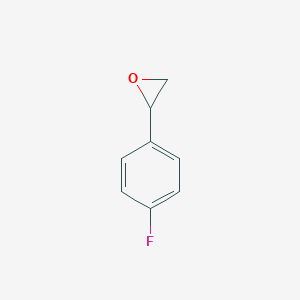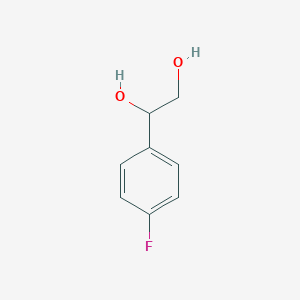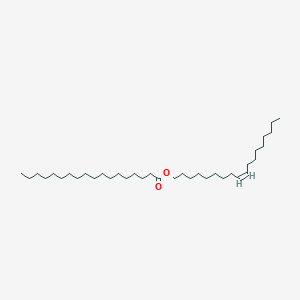![molecular formula C9H17NO B102001 (4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol CAS No. 15894-31-2](/img/structure/B102001.png)
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as muscimol, which is a naturally occurring psychoactive substance found in the Amanita muscaria mushroom. Muscimol has been found to have various biochemical and physiological effects, making it a promising target for drug development and research.
作用機序
Muscimol acts as a potent GABA-A receptor agonist, which enhances the inhibitory neurotransmission in the central nervous system. GABA-A receptors are ionotropic receptors that regulate the flow of chloride ions in and out of the cell. The binding of muscimol to GABA-A receptors increases the influx of chloride ions, leading to hyperpolarization of the cell membrane and inhibition of neuronal activity.
生化学的および生理学的効果
Muscimol has various biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant properties. Studies have shown that muscimol can reduce anxiety and induce relaxation by enhancing the GABAergic neurotransmission in the central nervous system. Muscimol has also been found to have anticonvulsant properties, making it a promising therapeutic agent for the treatment of epilepsy.
実験室実験の利点と制限
Muscimol has several advantages for lab experiments, including its high potency and selectivity for GABA-A receptors. However, muscimol also has some limitations, including its short half-life and potential toxicity at high doses. Therefore, careful dosing and monitoring are necessary when using muscimol in lab experiments.
将来の方向性
There are several future directions for muscimol research, including its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Further studies are needed to determine the optimal dosing and administration of muscimol for therapeutic purposes. Additionally, research is needed to investigate the potential side effects and long-term safety of muscimol use. Overall, muscimol has significant potential as a therapeutic agent for various neurological disorders, making it an exciting area of research.
合成法
The synthesis of muscimol can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is the reduction of ibotenic acid, which is also found in the Amanita muscaria mushroom. The reduction process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert ibotenic acid into muscimol.
科学的研究の応用
Muscimol has been found to have various scientific research applications, including its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Studies have shown that muscimol acts as a potent GABA-A receptor agonist, which plays a crucial role in regulating the central nervous system. Muscimol has also been found to have anticonvulsant properties, making it a promising therapeutic agent for the treatment of epilepsy.
特性
CAS番号 |
15894-31-2 |
|---|---|
製品名 |
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
(4S,4aS,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3/t7-,8+,9-/m0/s1 |
InChIキー |
SYOFKZCZCYMACF-YIZRAAEISA-N |
異性体SMILES |
CN1CC[C@@H]([C@@H]2[C@H]1CCC2)O |
SMILES |
CN1CCC(C2C1CCC2)O |
正規SMILES |
CN1CCC(C2C1CCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



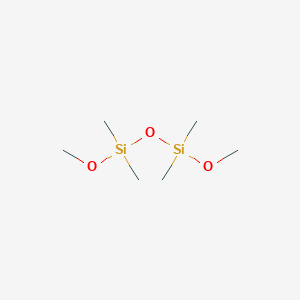
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
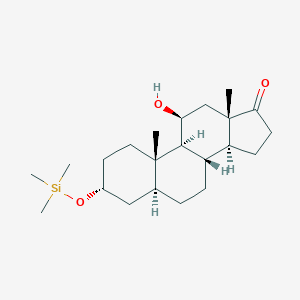
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
